Constrained 3,9-Diazabicyclo[4.2.1]nonane Core Increases FLIPR/Binding Ki Shift by 3–8-Fold vs. Unconstrained 1,4-Diazepane in Orexin Antagonists
In a direct head-to-head comparison within the same study, the constrained diazepane 8a (synthesized from 3-Boc-3,9-diazabicyclo[4.2.1]nonane) exhibited a FLIPR IC50 / binding Ki shift of 160–340, compared to a shift of only 24–45 for the unconstrained diazepane comparator 1 [1]. This ~3–8-fold greater shift indicates that conformational restriction alters the relationship between target binding and functional antagonism, a critical parameter in hit-to-lead optimization.
| Evidence Dimension | FLIPR IC50 / binding Ki shift (functional-to-binding potency ratio) |
|---|---|
| Target Compound Data | 8a (3,9-diazabicyclo[4.2.1]nonane-derived): 160–340 |
| Comparator Or Baseline | 1 (unconstrained 1,4-diazepane): 24–45 |
| Quantified Difference | ~3–8-fold greater shift for constrained scaffold |
| Conditions | FLIPR calcium flux functional assay vs. radioligand binding assay on OX1R and OX2R; LLC-PK1 cells; reported in Coleman et al. 2010 |
Why This Matters
When procuring building blocks for orexin antagonist programs, the constrained core's distinct functional pharmacology profile must be factored into screening cascade design; substituting an unconstrained diazepane would yield misleading SAR.
- [1] Coleman, P. J.; Schreier, J. D.; Roecker, A. J.; Mercer, S. P.; McGaughey, G. B.; Cox, C. D.; Hartman, G. D.; Harrell, C. M.; Reiss, D. R.; Doran, S. M.; Garson, S. L.; Anderson, W. B.; Tang, C.; Prueksaritanont, T.; Winrow, C. J.; Renger, J. J. Discovery of 3,9-diazabicyclo[4.2.1]nonanes as potent dual orexin receptor antagonists with sleep-promoting activity in the rat. Bioorg. Med. Chem. Lett. 2010, 20, 4201–4205. View Source
